

SM1-71: A Comparative Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: SM1-71

Cat. No.: B8210266

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SM1-71 is a multi-targeted kinase inhibitor, initially developed as a potent covalent inhibitor of Transforming Growth Factor- β -Activated Kinase 1 (TAK1). Its unique chemical scaffold, featuring a 2,4-diaminopyrimidine core and an acrylamide "warhead", allows it to interact with a broad range of kinases through both covalent and reversible binding mechanisms. This guide provides a comprehensive overview of the selectivity profile of **SM1-71** against various kinase families, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways and workflows.

Quantitative Kinase Selectivity Data

The selectivity of **SM1-71** has been extensively profiled across the human kinome. The following tables summarize the inhibitory activity of **SM1-71** against a panel of kinases, highlighting its promiscuous nature while also indicating its preferred targets.

Covalent Inhibition Profile of SM1-71

SM1-71 demonstrates potent, time-dependent inhibition of several kinases by forming a covalent bond with a cysteine residue within the kinase domain. The table below lists key covalent targets and their corresponding IC50 values.

Target Kinase	IC50 (nM)	Kinase Family
GAK	0.8	Serine/Threonine Kinase
YES1	0.8	Tyrosine Kinase
SRC	2	Tyrosine Kinase
AAK1	4.4	Serine/Threonine Kinase
LIMK1	5.4	Serine/Threonine Kinase
BMP2K	7.1	Serine/Threonine Kinase
MAP2K2	9.3	Serine/Threonine Kinase
MAP2K1 (MEK1)	10.4	Serine/Threonine Kinase
TAK1 (MAP3K7)	Ki = 160	Serine/Threonine Kinase
ERK2	1090	Serine/Threonine Kinase

Table 1: Covalent targets of **SM1-71** with corresponding IC50 or Ki values. Data compiled from multiple sources.[\[1\]](#)

Reversible Inhibition Profile of SM1-71

In addition to its covalent targets, **SM1-71** also exhibits reversible inhibition of several kinases. The inhibitory activity against these kinases is comparable between **SM1-71** and its reversible analog, **SM1-71-R**, which lacks the reactive acrylamide group.[\[1\]](#)

Target Kinase	Kinase Family
AURKA	Serine/Threonine Kinase
PTK2 (FAK)	Tyrosine Kinase
TEC	Tyrosine Kinase
IGF1R	Tyrosine Kinase
MET	Tyrosine Kinase

Table 2: Kinases reversibly inhibited by **SM1-71**.

Kinome Scan Selectivity Profile

A broad screening of **SM1-71** against a panel of 468 human kinases at a concentration of 1 μ M revealed its extensive multi-targeted nature. The results are reported as a percentage of control (% Ctrl), where a lower value indicates stronger inhibition.

Kinase	% Ctrl at 1 μ M
SRC	<10
YES1	<10
ABL1	<10
HCK	<10
LCK	<10
LYN	<10
BTK	<10
BLK	<10
GAK	<10
TAK1	<20
FGFR1	<20
... (and over 80 other kinases)	<35

Table 3: Selected results from a KinomeScan profiling of **SM1-71** at 1 μ M, demonstrating its broad-spectrum inhibitory activity.[\[2\]](#)

Experimental Protocols

The data presented in this guide were generated using established biochemical and cellular kinase assays. The following are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assays (IC₅₀ Determination)

Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay):

This assay quantifies the transfer of a radiolabeled phosphate from [γ -³³P]ATP to a kinase-specific substrate.

- **Reaction Setup:** Kinase reactions are prepared in a total volume of 25 μ L containing the kinase, a specific substrate peptide, and a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β -mercaptoethanol, 1 mg/mL BSA).
- **Inhibitor Addition:** **SM1-71** is serially diluted in DMSO and added to the reaction mixture. Control reactions receive DMSO alone.
- **Initiation:** The reaction is initiated by the addition of MgATP, containing [γ -³³P]ATP, at a concentration at or below the K_m for ATP for each specific kinase.
- **Incubation:** The reaction is incubated for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
- **Termination and Spotting:** The reaction is stopped by the addition of an acid (e.g., 0.5% phosphoric acid). An aliquot of the reaction mixture is then spotted onto a P81 phosphocellulose filter paper.
- **Washing:** The filter papers are washed multiple times with phosphoric acid to remove unincorporated [γ -³³P]ATP.
- **Detection:** The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
- **Data Analysis:** The percentage of kinase inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

Kinome-wide Selectivity Profiling (KINOMEScan™)

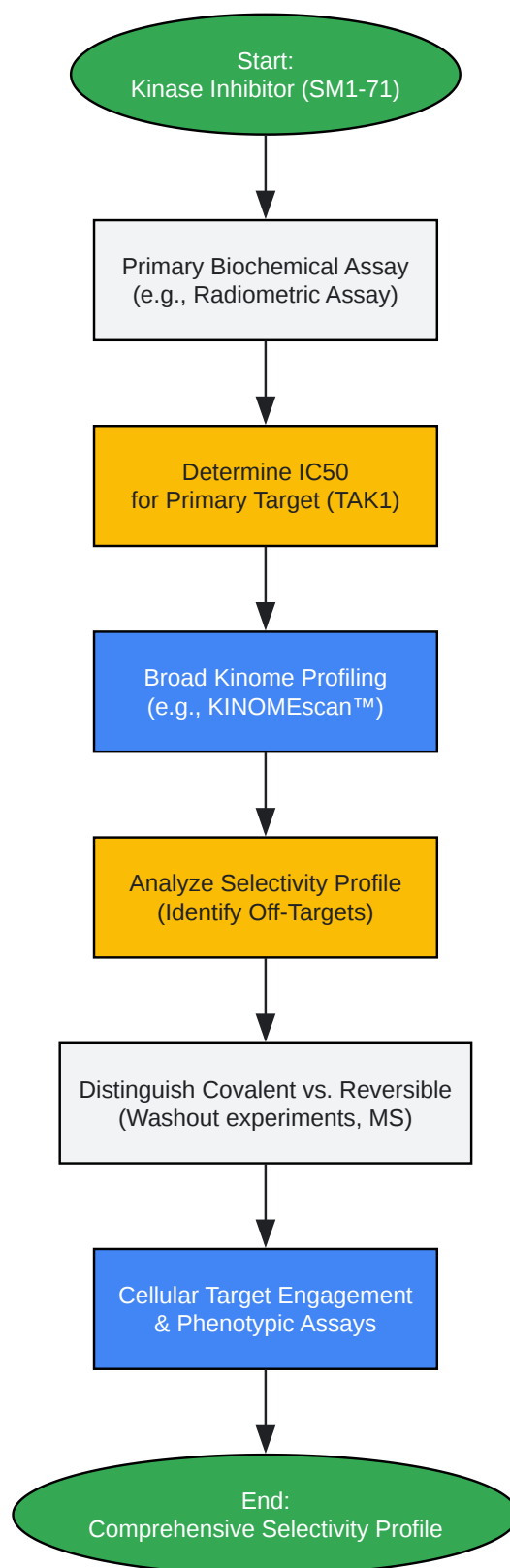
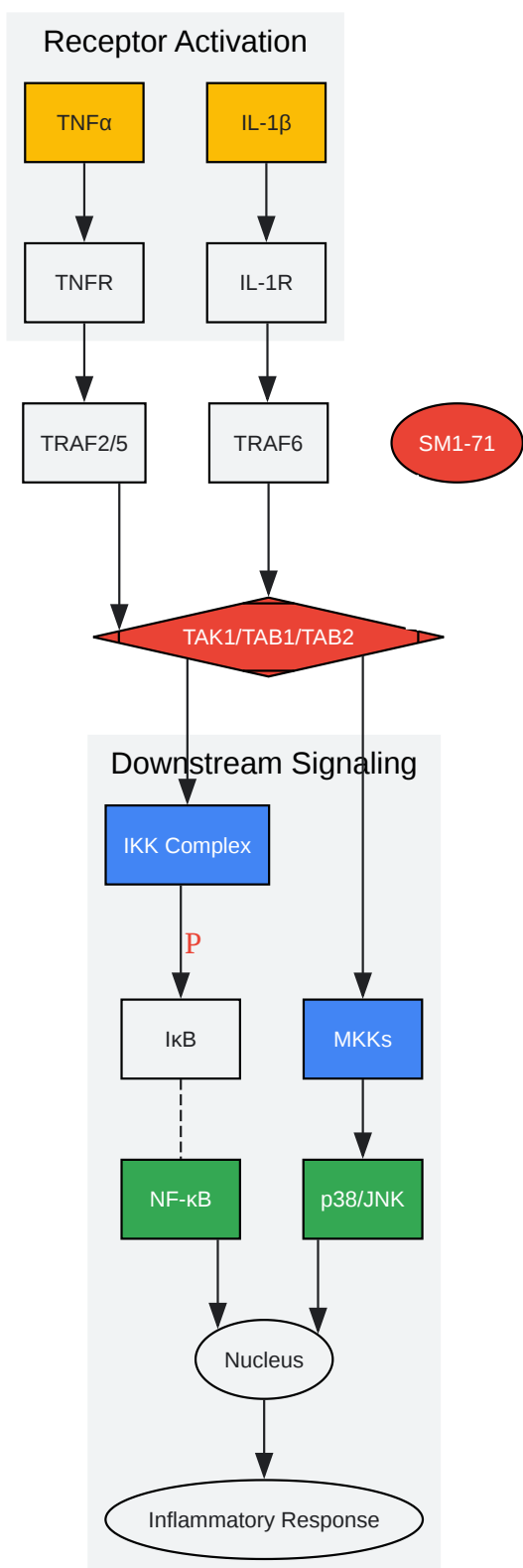
The KINOMEScan™ platform utilizes a competition binding assay to quantify the interaction of a compound with a large panel of kinases.

- **Assay Principle:** The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
- **Assay Components:** The three main components are the DNA-tagged kinase, an immobilized ligand, and the test compound (**SM1-71**).
- **Competition:** **SM1-71** is incubated with the kinase and the immobilized ligand. If **SM1-71** binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
- **Quantification:** The amount of kinase remaining bound to the solid support is measured using qPCR. A lower qPCR signal indicates a stronger interaction between the test compound and the kinase.
- **Data Reporting:** The results are typically reported as a percentage of the DMSO control (% Ctrl), where $\% \text{ Ctrl} = (\text{test compound signal} - \text{positive control signal}) / (\text{DMSO control signal} - \text{positive control signal}) \times 100$.

Signaling Pathway and Experimental Workflow Diagrams

TAK1 Signaling Pathway

The following diagram illustrates the central role of TAK1 in mediating inflammatory signaling pathways. **SM1-71** potently inhibits TAK1, thereby blocking downstream activation of NF-κB and MAPKs.



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